molecular formula C21H19N5O3S B2886655 N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide CAS No. 1243091-92-0

N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide

Cat. No. B2886655
CAS RN: 1243091-92-0
M. Wt: 421.48
InChI Key: SJTBWDSOPKBZBH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticancer Activity

Compounds bearing the 3-[(4-methoxyphenyl)amino]propanehydrazide moiety, including derivatives with semicarbazide, thiosemicarbazide, and triazole, have shown promising antioxidant and anticancer activities. For instance, specific derivatives exhibited antioxidant activity surpassing that of ascorbic acid and demonstrated cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. Such findings underscore the potential of related compounds in developing new anticancer therapeutics (Tumosienė et al., 2020).

Antimicrobial Activities

The structural incorporation of 1,2,4-triazole and pyrazole moieties into new substances has been linked to various biological activities, including antimicrobial effects. Research on 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has provided insights into optimizing conditions for obtaining substances with potential antimicrobial properties (Fedotov et al., 2022).

Enzyme Inhibition for Therapeutic Applications

The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile base for developing adenosine human receptor antagonists, showcasing the ability of such compounds to interact with specific biological targets. This research avenue is particularly relevant for conditions like Parkinson's disease, where compounds targeting the hA2A adenosine receptor could offer therapeutic benefits (Falsini et al., 2017).

Mechanism of Action

Mode of Action

The exact mode of action of CHEMBL4522684 is not yet fully understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

The biochemical pathways affected by CHEMBL4522684 are yet to be determined. The compound could potentially influence a variety of metabolic sequences, enzymatic conversions, and gene expressions. Understanding these pathways and their downstream effects will provide valuable insights into the compound’s mechanism of action .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body .

Action Environment

The action, efficacy, and stability of CHEMBL4522684 could be influenced by various environmental factors. These could include the physiological conditions within the body, such as pH and temperature, as well as external factors like diet and lifestyle. More research is needed to understand how these factors might affect the compound’s action .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-14(19(27)22-15-8-10-17(29-2)11-9-15)30-21-24-23-18-20(28)25(12-13-26(18)21)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTBWDSOPKBZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide

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